molecular formula C22H13ClF3N3O3 B2691636 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide CAS No. 320417-62-7

3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide

Cat. No.: B2691636
CAS No.: 320417-62-7
M. Wt: 459.81
InChI Key: BCGWYQYGUYDNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide is a complex organic compound that features both chlorophenyl and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with another nucleophile.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-(trifluoromethyl)phenol
  • 4-chloro-3-(trifluoromethyl)phenyl carbamate

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide stands out due to its unique combination of functional groups. The presence of both chlorophenyl and trifluoromethoxyphenyl groups imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O3/c23-13-5-9-15(10-6-13)29-21(31)18-4-2-1-3-17(18)19(28-29)20(30)27-14-7-11-16(12-8-14)32-22(24,25)26/h1-12H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWYQYGUYDNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.